Aconitine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aconitine can be synthesized through a series of complex chemical reactionsKey steps include the cyclization of intermediate compounds and the selective introduction of hydroxyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Aconitum plant species. The extraction process includes the use of organic solvents such as ethanol or chloroform to isolate the alkaloid from plant material . Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: Aconitine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities .

Aplicaciones Científicas De Investigación

Antitumor Effects

Aconitine has been extensively studied for its anticancer properties. Research indicates that it can significantly reduce tumor size and volume across various cancer types, including pancreatic, ovarian, breast, lung, liver cancers, and melanoma. The mechanisms underlying these effects include:

- Inhibition of Tumor Cell Proliferation : this compound reduces the proliferation of tumor cells through the regulation of apoptosis-related proteins such as Bcl-2 and Bax, primarily via the NF-κB signaling pathway .

- Induction of Apoptosis : this compound enhances apoptosis rates in cancer cells, leading to decreased tumor growth .

- Reduction of Invasion and Migration : It inhibits the invasive and migratory capabilities of cancer cells, contributing to its overall antitumor efficacy .

Data Table: Summary of this compound’s Antitumor Effects

| Cancer Type | Mechanism of Action | Study Reference |

|---|---|---|

| Pancreatic Cancer | Induces apoptosis; inhibits proliferation | Ji et al., 2016 |

| Ovarian Cancer | Regulates Bcl-2 expression; promotes cell death | Li et al., 2018 |

| Breast Cancer | Decreases migration; enhances apoptosis | Guo et al., 2011 |

| Lung Cancer | Inhibits cell growth; induces autophagy | Zhang et al., 2020 |

| Liver Cancer | Modulates NF-κB pathway; reduces tumor size | Qi et al., 2018a |

Neurotoxic Properties

While this compound has therapeutic potential, it also exhibits neurotoxic effects. Studies reveal that this compound can increase blood-brain barrier (BBB) permeability and induce endoplasmic reticulum (ER) stress in neuronal cells:

- Increased BBB Permeability : this compound enhances the penetrability of the BBB, leading to potential brain tissue damage .

- ER Stress Induction : It triggers ER stress pathways that result in neuronal apoptosis, particularly affecting PC12 cells in vitro .

Case Study: Neurotoxicity in Animal Models

In a study involving murine models, this compound was administered at varying doses. Results showed a dose-dependent increase in BBB permeability and significant neuronal cell death due to ER stress activation. This highlights the dual nature of this compound as both a therapeutic agent and a neurotoxin.

Cardiovascular Applications

This compound is recognized for its effects on cardiovascular diseases (CVDs). It has been found to exhibit both therapeutic benefits and toxicological risks:

- Antiarrhythmic Properties : this compound shows promise in treating arrhythmias by modulating cardiac ion currents (Na, Ca, K) and affecting myocardial cell function .

- Cardiotoxicity Risks : Despite its therapeutic potential, this compound can induce mitochondrial dysfunction and apoptosis in cardiac myocytes, raising concerns about its safety profile .

Data Table: Cardiovascular Effects of this compound

| Effect | Mechanism | Study Reference |

|---|---|---|

| Antiarrhythmic | Modulates ion currents | Liu et al., 2007 |

| Induces Cardiotoxicity | Triggers mitochondrial dysfunction | Wang et al., 2020 |

Therapeutic Uses and Future Directions

The paradoxical nature of this compound as both a potent therapeutic agent and a significant toxicant necessitates careful consideration in clinical applications. Recent studies suggest potential strategies to mitigate toxicity while harnessing therapeutic benefits:

Mecanismo De Acción

Aconitine exerts its effects by interacting with voltage-dependent sodium-ion channels in excitable tissues such as cardiac and skeletal muscles and neurons . By binding to these channels, this compound prolongs their open state, leading to increased sodium ion influx and subsequent cellular depolarization . This action disrupts normal cellular function and can lead to severe toxic effects .

Comparación Con Compuestos Similares

Mesaconitine: Another alkaloid from the Aconitum species, known for its analgesic properties.

Hypthis compound: Exhibits similar toxicological profiles and is also derived from Aconitum plants.

Comparison: this compound is unique due to its specific structural features and its potent interaction with sodium-ion channels . While mesthis compound and hypthis compound share some biological activities, this compound’s distinct molecular structure results in different pharmacological effects .

Propiedades

Número CAS |

302-27-2 |

|---|---|

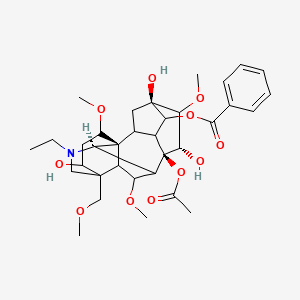

Fórmula molecular |

C34H47NO11 |

Peso molecular |

645.7 g/mol |

Nombre IUPAC |

[(1S,4R,5R,7S,8R,9R,10R,13R,16S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19?,20?,21-,22?,23-,24-,25?,26+,27-,28+,29?,31-,32+,33-,34+/m0/s1 |

Clave InChI |

XFSBVAOIAHNAPC-UHVGQKBVSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

SMILES isomérico |

CCN1C[C@@]2(C(C[C@@H]([C@]34[C@H]1[C@H]([C@@H](C23)OC)[C@]5([C@H](C([C@]6(CC4C5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC(=O)C)OC)O)COC |

SMILES canónico |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

Apariencia |

Solid powder |

melting_point |

204.0 °C |

Key on ui other cas no. |

302-27-2 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acetylbenzoyl aconine Acetylbenzoyl-aconine Acetylbenzoylaconine Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- Aconitine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.